![molecular formula C17H11NO5 B4886426 2-[(5-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]benzoic acid](/img/structure/B4886426.png)
2-[(5-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(5-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]benzoic acid, also known as N-(5-hydroxy-2-naphthoyl)-anthranilic acid (HNA), is a small molecule that has been extensively studied for its potential therapeutic applications. HNA is a derivative of 2-naphthoic acid and is known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
作用機序
The exact mechanism of action of HNA is not fully understood, but it is believed to exert its biological effects through multiple pathways. HNA has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and xanthine oxidase (XO), which are involved in inflammation and oxidative stress. HNA has also been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anticancer properties.
Biochemical and Physiological Effects
HNA has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, and to reduce oxidative stress. HNA has also been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anticancer properties. In addition, HNA has been shown to modulate the activity of various signaling pathways, including the MAPK and PI3K/Akt pathways, which are involved in cell proliferation and survival.
実験室実験の利点と制限
HNA has several advantages for laboratory experiments. It is a small molecule that can be easily synthesized and purified. HNA has been extensively studied, and its biological activities are well characterized. However, there are some limitations to using HNA in lab experiments. HNA has low solubility in water, which can limit its applicability in certain assays. In addition, HNA has been shown to exhibit cytotoxicity at high concentrations, which can limit its use in cell-based assays.
将来の方向性
For the study of HNA include the development of HNA derivatives with improved solubility and bioavailability, investigation of the potential use of HNA in combination with other drugs, and the elucidation of its exact mechanism of action.
合成法
HNA can be synthesized through a multi-step process involving the condensation of 2-naphthoic acid with anthranilic acid, followed by cyclization and oxidation. The synthesis of HNA has been optimized over the years, and various methods have been developed to improve the yield and purity of the compound.
科学的研究の応用
HNA has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. HNA has been investigated for its potential use in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
特性
IUPAC Name |
2-[(5-hydroxy-1,4-dioxonaphthalen-2-yl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO5/c19-13-7-3-5-10-15(13)14(20)8-12(16(10)21)18-11-6-2-1-4-9(11)17(22)23/h1-8,18-19H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCKCQRHMNIWGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=CC(=O)C3=C(C2=O)C=CC=C3O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

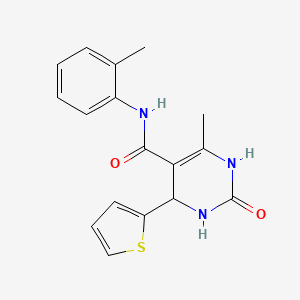
![N-1,3-benzodioxol-5-yl-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B4886348.png)
![N-cyclopropyl-3-{[(4-fluorophenyl)acetyl]amino}benzamide](/img/structure/B4886352.png)
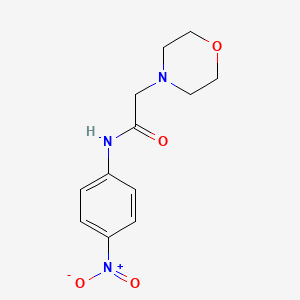
![2-iodo-6-methoxy-4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]phenol](/img/structure/B4886355.png)
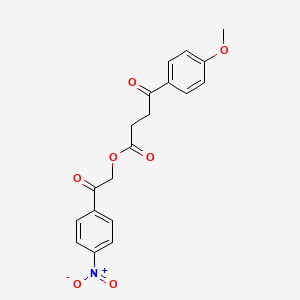
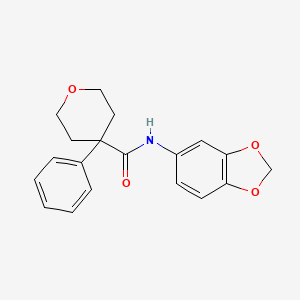

![4,4'-bis{[4-(acetyloxy)benzoyl]amino}-3,3'-biphenyldicarboxylic acid](/img/structure/B4886383.png)
![N~1~-(2,6-difluorophenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B4886386.png)
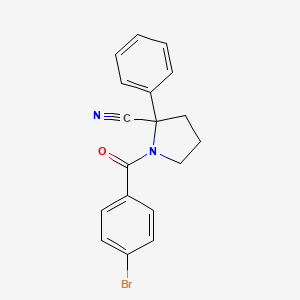
![(4-{5-[(3-methyl-5-isoxazolyl)methyl]-1,2,4-oxadiazol-3-yl}phenyl)methanol](/img/structure/B4886403.png)
![1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-3-(3,4-dichlorophenyl)-2-imino-5-methyl-4-imidazolidinone](/img/structure/B4886434.png)
![2-(3-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B4886444.png)